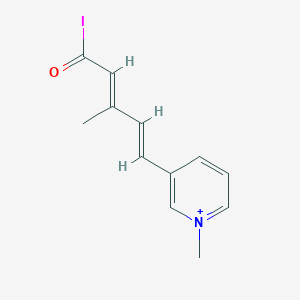
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide typically involves the reaction of 3-methylpyridine with penta-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or amines.
科学的研究の応用
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of 3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-(2-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- 3-Methyl-5-(1-ethylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- 3-Methyl-5-(1-methylpyridinium-4-yl)penta-2,4-dienoic acid iodide
Uniqueness
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C12H13INO+ |
|---|---|
分子量 |
314.14 g/mol |
IUPAC名 |
(2E,4E)-3-methyl-5-(1-methylpyridin-1-ium-3-yl)penta-2,4-dienoyl iodide |
InChI |
InChI=1S/C12H13INO/c1-10(8-12(13)15)5-6-11-4-3-7-14(2)9-11/h3-9H,1-2H3/q+1/b6-5+,10-8+ |
InChIキー |
LGLQBGRYZYEQCA-FTKIWFIZSA-N |
異性体SMILES |
C/C(=C\C(=O)I)/C=C/C1=C[N+](=CC=C1)C |
正規SMILES |
CC(=CC(=O)I)C=CC1=C[N+](=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



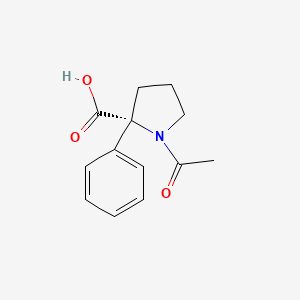
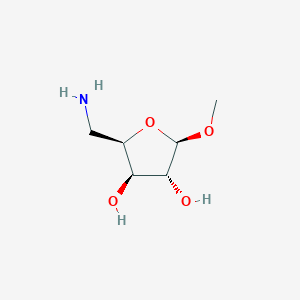

![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
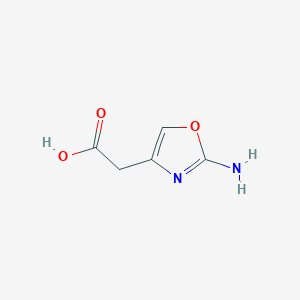
![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)
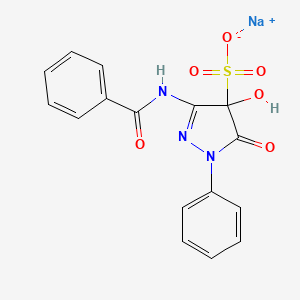
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
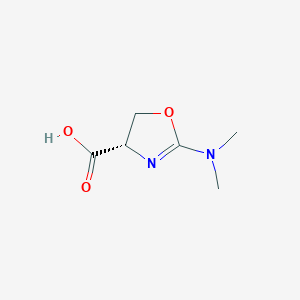
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
